6-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZBDLIYMOXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Halogenation
- The starting material is often an indole derivative that already contains a carboxylic acid at the 3-position or can be converted to it.
- Bromination at the 6-position is generally achieved using brominating agents under controlled conditions to avoid overbromination.
- Fluorination at the 4-position can be introduced either by direct electrophilic fluorination or by using fluorinated precursors in the synthetic sequence.
Esterification and Protection
- The carboxyl group is frequently protected by esterification (e.g., methyl or ethyl esters) to prevent unwanted side reactions during halogenation or cross-coupling steps.
- Esterification is commonly done using alcohols in the presence of acid catalysts such as concentrated sulfuric acid or using carbodiimide coupling reagents.
Palladium-Catalyzed Reactions
- Buchwald–Hartwig amination and other palladium-catalyzed cross-coupling reactions are employed to introduce various substituents at the indole ring, especially at the C3 position, but also to modify other positions if needed.
- These reactions require palladium acetate or related catalysts, suitable ligands, and bases.
Example Synthetic Route (Adapted from Related Indole-3-Carboxylic Acid Derivatives)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Esterification | Methanol, methyl chloroformate, DCC, DMAP | Methyl ester of indole-3-carboxylic acid |
| 2 | Halogenation (Bromination) | Brominating agent (e.g., NBS) | 6-Bromo-indole-3-carboxylic acid ester |
| 3 | Halogenation (Fluorination) | Electrophilic fluorinating agent or fluorinated precursor | 6-Bromo-4-fluoro-indole-3-carboxylic acid ester |
| 4 | Deprotection (Hydrolysis) | Aqueous NaOH or LiOH, methanol | This compound |
Note: This synthetic outline is consistent with reported methods for halogenated indole-3-carboxylic acids where esterification protects the acid during halogenation, followed by hydrolysis to yield the free acid.
Research Findings and Optimization
- Yield and Purity: The esterification and halogenation steps generally provide high yields (often >90%) with good regioselectivity for the 6-bromo and 4-fluoro positions. Hydrolysis of esters to the free acid is typically quantitative under mild basic conditions.
- Catalysts and Conditions: Use of palladium catalysts in cross-coupling reactions enhances the scope of functionalization, allowing for diverse substitutions on the indole scaffold.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard tools for monitoring reaction progress and confirming product structures.
- Characterization: Final products are characterized by 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Esterification | Protection of carboxyl group as methyl/ethyl ester | Methanol, methyl chloroformate, DCC, DMAP | Prevents side reactions during halogenation |
| Bromination | Selective bromination at C6 position | N-Bromosuccinimide (NBS) or similar | Control temperature to avoid polybromination |
| Fluorination | Introduction of fluorine at C4 position | Electrophilic fluorinating agents or fluorinated precursors | Regioselectivity critical |
| Hydrolysis/Deprotection | Conversion of ester back to free carboxylic acid | Aqueous NaOH or LiOH, methanol | Mild conditions to preserve halogens |
Additional Notes
- The compound this compound is commercially available with high purity (~97%) and can be used as a building block for further synthetic applications.
- The synthetic methods are adaptable for producing derivatives with modifications at other positions on the indole ring, enabling the exploration of structure-activity relationships in pharmaceutical or agrochemical research.
- Safety precautions must be observed when handling halogenating agents and palladium catalysts due to their reactivity and toxicity.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, as inhibitors of HIV integrase. The indole core structure is crucial for binding to the enzyme's active site, facilitating the development of effective antiviral agents. For instance, modifications at the C2 and C3 positions of indole derivatives have shown improved inhibitory effects against HIV integrase, with some compounds achieving IC50 values as low as 0.13 μM .
Anticancer Research
Indole derivatives are also being investigated for their anticancer properties. The unique structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Compounds with similar structures have demonstrated cytotoxic activity against several cancer cell lines, suggesting that this compound could be a valuable scaffold for further anticancer drug development.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving indole chemistry. For example, the introduction of bromine and fluorine substituents can enhance the compound's biological activity and selectivity. The synthetic pathways often involve multi-step reactions that allow for the functionalization of the indole core, leading to a library of derivatives with diverse pharmacological profiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications at specific positions on the indole ring can significantly impact biological activity. For instance:
| Modification Position | Effect on Activity |
|---|---|
| C2 | Chelation with Mg²⁺ ions enhances binding |
| C3 | Long branches improve interaction |
| C6 | Halogen substitutions increase potency |
These insights guide medicinal chemists in designing more potent derivatives based on this compound.
Case Study 1: HIV Integrase Inhibition
In a study published in Molecules, researchers synthesized a series of indole derivatives based on the indole core structure. Among these, compounds derived from this compound exhibited promising integrase inhibitory activity. The study emphasized the importance of structural modifications at various positions to enhance antiviral efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of indole derivatives against human cancer cell lines. Compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated that specific substitutions on the indole ring could lead to significant increases in cytotoxicity, supporting further exploration into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Positional Isomers of Halogenated Indole Carboxylic Acids
Fluorine position significantly influences electronic properties and intermolecular interactions. Key examples include:
Key Findings :
Functional Group Modifications
Replacement of COOH with other groups alters pharmacological and physicochemical profiles:
Key Findings :
Heterocyclic Analogues
Indazole vs. Indole Core : Indazoles (benzannulated pyrazole) exhibit distinct electronic and steric properties:
| Compound Name | Core Structure | Molecular Weight (g/mol) | CAS Number | Reference |
|---|---|---|---|---|
| 6-Bromo-4-fluoro-1H-indazol-3-amine | Indazole | 230.04 | 1227912-19-7 |
Key Findings :
Substituent Variations
Halogen and alkyl modifications influence steric bulk and lipophilicity:
Biological Activity
Overview
6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family, notable for its potential biological activities. The presence of bromine and fluorine atoms enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Receptor Binding : Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways and cellular processes.
- Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways. For instance, it has been reported to inhibit certain kinases involved in cell signaling.
- Gene Expression Modulation : By affecting key signaling molecules, this compound can alter gene expression profiles, leading to changes in cellular behavior.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
The compound's ability to modulate cellular signaling pathways positions it as a potential anticancer agent. Indole derivatives have been implicated in the inhibition of cancer cell proliferation and induction of apoptosis through various mechanisms, including the modulation of kinase activity and gene expression.
Anti-inflammatory Effects
Indoles are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects, although specific studies would be required for confirmation.
Research Findings and Case Studies
A variety of studies have explored the biological activities of indole derivatives, providing insights into their potential applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of indole precursors. For example, bromination at the 6-position and fluorination at the 4-position can be achieved via electrophilic substitution. A key intermediate, 6-bromo-1H-indole-3-carboxylic acid, is often modified using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Reaction temperature (< 0°C) and stoichiometric control are critical to avoid over-fluorination. Post-synthetic purification via recrystallization or column chromatography is recommended for ≥95% purity .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming substituent positions and hydrogen-bonding networks. For example, studies on 6-bromo-1H-indole-3-carboxylic acid revealed a dihedral angle of 6° between the carboxylic acid group and the indole ring, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilizing the crystal lattice . Use SHELXL for refinement, ensuring data-to-parameter ratios >10 to minimize overfitting .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- LC/MS : Electrospray ionization (ESI) in positive mode detects [M+H]+ ions. For example, a related compound (5-bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) showed m/z 386 with a retention time of 3.17 min using a C18 column and acetonitrile/water gradient .
- NMR : ¹⁹F NMR is critical for confirming fluorination (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR identifies coupling patterns (e.g., J = 8–10 Hz for adjacent H-F interactions).
Advanced Research Questions
Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and F groups deactivates the indole ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under rigorous conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 80°C). Bromine’s larger atomic radius compared to fluorine may sterically hinder ortho-substitutions. Kinetic studies suggest fluorinated derivatives exhibit slower reaction rates due to reduced electron density at the coupling site .
Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
- Prodrug Design : Esterification (e.g., ethyl ester) improves membrane permeability, as seen in derivatives like ethyl 6-bromo-1-[3-(diethylamino)-2-hydroxypropyl]indole-3-carboxylate .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes for in vitro assays.
Q. How can contradictory LC/MS or NMR data be resolved when analyzing derivatives?
- Methodological Answer : Contradictions often arise from isomeric impurities or solvent effects. For example, a patent-reported LC/MS m/z 396 ([M+H]+) for a cyclopropyl-indole derivative required re-analysis using high-resolution MS (HRMS) to confirm the molecular formula (C₁₈H₁₄BrFN₂O₃) and rule out adducts . For NMR, variable-temperature experiments (e.g., 298–323 K) can resolve dynamic effects causing peak splitting .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
